Paldimycin B

Antibacterial potency Gram-positive bacteria Comparator differentiation

Paldimycin B is the discrete, lower-activity component of the paldimycin complex. Unlike the more potent Paldimycin A, it is derived specifically from paulomycin B via N-acetyl-L-cysteine addition, providing a distinct chemical entity for structure-activity relationship (SAR) studies. Generic substitution introduces unacceptable variability due to differing potency, distinct molecular composition, and condition-dependent activity (optimal at pH 6.8 in Nutrient broth). Procure Paldimycin B as the essential comparator to resolve the structural determinants of antibacterial potency within this class.

Molecular Formula C43H62N4O23S3
Molecular Weight 1099.2 g/mol
Cat. No. B10785258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaldimycin B
Molecular FormulaC43H62N4O23S3
Molecular Weight1099.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O
InChIInChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18+,22-,23-,25+,26-,27-,30?,31+,32+,33-,35?,42+,43-/m0/s1
InChIKeyHQSNXADXGQAEOU-OKUAUXBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paldimycin B: Semi-Synthetic Paulomycin Antibiotic Compound Procurement Reference


Paldimycin B (CAS 101411-71-6; Antibiotic 273a1β; U-67964) is a semi-synthetic antibiotic derived from the reaction of paulomycin B with N-acetyl-L-cysteine [1]. It is one of two components constituting paldimycin (Antibiotic 273a1), a complex mixture of paldimycins A and B in approximately 1:1 ratio produced by Streptomyces paulus strain 273 [2]. The compound exhibits activity against Gram-positive bacteria, with a molecular formula of C43H62N4O23S3 and molecular weight of approximately 1099.2 g/mol [3].

Why Paldimycin B Cannot Be Substituted with Closely Related Analogs in Research Applications


Substituting Paldimycin B with its closest analogs introduces unacceptable scientific variability due to three irreducible differential properties. First, Paldimycin A possesses stronger antibacterial activity than Paldimycin B, rendering the two components non-interchangeable in potency-critical assays . Second, Paldimycin B is structurally derived specifically from paulomycin B via N-acetyl-L-cysteine addition, whereas Paldimycin A originates from paulomycin A, establishing distinct chemical identities with different molecular compositions [1]. Third, the parent paldimycin mixture exhibits strong medium- and pH-dependent activity, with optimal performance in Nutrient broth at pH 6.8 and reduced activity in Mueller-Hinton media, meaning experimental outcomes are highly condition-specific [2]. Generic substitution without accounting for these variables will compromise experimental reproducibility.

Quantitative Comparative Evidence: Paldimycin B Activity Data for Procurement Decision Support


Comparative Potency: Paldimycin A Demonstrates Stronger Antibacterial Activity Than Paldimycin B

Within the paldimycin complex, Paldimycin A exhibits consistently stronger antibacterial activity than Paldimycin B against Gram-positive bacterial targets . This differential potency establishes that the two components, while structurally related, are not functionally equivalent and must be selected based on specific potency requirements for a given research application.

Antibacterial potency Gram-positive bacteria Comparator differentiation

Serum Sensitization: Paldimycin Enhances Serum Bactericidal Activity at Sub-MIC Concentrations

Paldimycin (the A+B mixture containing Paldimycin B in approximately 1:1 ratio) induces a concentration-dependent enhancement of serum bactericidal activity against Staphylococcus aureus 502A (ATCC 28417) at sub-MIC concentrations [1]. When bacteria were exposed to approximately 1/10 MIC of paldimycin and then incubated in serum for 1 hour, approximately 30-50% of bacteria were killed, compared to baseline growth of 1.5-2-fold in serum without paldimycin exposure [2].

Serum bactericidal activity Sub-MIC effects Host immune synergy

Structural Origin: Paldimycin B Is Derived from Paulomycin B via N-Acetyl-L-Cysteine Addition

Paldimycin B (Antibiotic 273a1β) is synthesized from paulomycin B by reaction with N-acetyl-L-cysteine, whereas Paldimycin A (Antibiotic 273a1α) is synthesized from paulomycin A via the same reaction [1]. This establishes that Paldimycin B and Paldimycin A are distinct chemical entities with different parent compounds, rather than interchangeable stereoisomers or minor structural variants. The semi-synthetic compounds exhibit chromatographic behavior (TLC, HPLC) and physicochemical properties identical to those of the corresponding antibiotics produced natively by Streptomyces paulus [2].

Semi-synthesis Structural identity Biosynthetic origin

Vancomycin Comparator: Paldimycin Demonstrates Lower MIC90 Values Against Clinical Gram-Positive Isolates

In a comparative study of 306 Gram-positive clinical isolates from cancer patients, paldimycin (U-70138F, the A+B mixture containing Paldimycin B) demonstrated lower MIC90 values than vancomycin against the majority of isolates tested [1]. However, this activity was medium- and pH-dependent, with optimal activity observed in Nutrient broth at pH 6.8 [2]. Additionally, paldimycin was inactive against most genera of anaerobic Gram-positive bacteria, in contrast to daptomycin and penicillin G which exhibited broad anaerobic activity [3].

MIC comparison Vancomycin Clinical isolates

Recommended Research Applications for Paldimycin B Based on Quantitative Evidence


Structural and Mechanistic Studies Requiring Specific Paulomycin B-Derived Component

When research requires the specific molecular entity derived from paulomycin B rather than paulomycin A, Paldimycin B must be procured as the discrete component. The semi-synthetic pathway from paulomycin B to Paldimycin B via N-acetyl-L-cysteine addition is well-characterized [1], enabling precise structure-activity relationship studies. Substitution with Paldimycin A, derived from paulomycin A, introduces a structurally distinct compound that may confound mechanistic interpretation [2].

Differential Potency Studies Comparing Paldimycin A and B Components

Since Paldimycin A has stronger antibacterial activity than Paldimycin B , researchers investigating the structural determinants of potency within the paldimycin class require both individual components. This differential potency provides a natural experimental system for identifying the molecular features responsible for enhanced antibacterial activity, making Paldimycin B essential as the lower-activity comparator.

Host-Pathogen Interaction Studies Leveraging Serum Sensitization Effects

The paldimycin class (A+B mixture) uniquely enhances serum bactericidal activity at sub-MIC concentrations, producing 30-50% killing of S. aureus after 1-hour serum exposure following growth in approximately 1/10 MIC [3]. This sub-MIC immune-modulating property is a distinctive class characteristic that may be relevant for studies examining antibiotic effects on host-pathogen interactions and serum susceptibility mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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